molecular formula C27H29N3O2 B13125757 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione CAS No. 89132-76-3

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione

Cat. No.: B13125757
CAS No.: 89132-76-3
M. Wt: 427.5 g/mol
InChI Key: DIXOEQRJEGEYGG-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene-based derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring both amino and anthracene groups, contributes to its distinct chemical and physical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione stands out due to its unique combination of amino and anthracene groups, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.

Properties

CAS No.

89132-76-3

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

1,4-diamino-2-[4-[hexyl(methyl)amino]phenyl]anthracene-9,10-dione

InChI

InChI=1S/C27H29N3O2/c1-3-4-5-8-15-30(2)18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(32)20-10-7-6-9-19(20)26(23)31/h6-7,9-14,16H,3-5,8,15,28-29H2,1-2H3

InChI Key

DIXOEQRJEGEYGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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